molecular formula C9H7ClN2O B2938106 (NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 1071603-35-4

(NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine

Cat. No.: B2938106
CAS No.: 1071603-35-4
M. Wt: 194.62
InChI Key: QPIWYUBEKZHDOF-LFYBBSHMSA-N
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Description

(NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine is a synthetic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Mechanism of Action

The mechanism of action of (NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with cellular signaling pathways, influencing processes such as apoptosis, inflammation, and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine is unique due to its specific chemical structure, which includes a chloro-substituted indole ring and a hydroxylamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-2-1-3-8-9(7)6(4-11-8)5-12-13/h1-5,11,13H/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIWYUBEKZHDOF-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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